4-(2-Bromooxazol-5-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
4-(2-bromo-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6/h1-5,12H |
InChI Key |
KIGSITNDOJSCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 2 Bromooxazol 5 Yl Phenol and Analogues
Precursor Synthesis and Building Block Derivatization
For the oxazole (B20620) portion, a common and versatile precursor is p-toluenesulfonylmethyl isocyanide (TosMIC). The Van Leusen oxazole synthesis, which utilizes TosMIC, allows for the construction of the oxazole ring from aldehydes. For instance, coupling TosMIC with an appropriate aldehyde in the presence of a base like potassium carbonate can yield the 5-substituted oxazole core. Another strategy involves the use of 2-azido-acetophenones as building blocks. These can be converted in situ to their iminophosphoranes and condensed with an isothiocyanate to form β-keto carbodiimides, which then cyclize to furnish the desired 5-aryloxazole structure.
On the phenolic side, precursors are often employed in a protected form to prevent unwanted side reactions of the hydroxyl group during subsequent synthetic steps. A common protecting group is the benzyl (B1604629) or methoxy (B1213986) group. For example, (4-(benzyloxy)phenyl)boronic acid or 4-methoxyphenylboronic acid can serve as the coupling partner in palladium-catalyzed reactions. The protecting group is then removed in a final step (e.g., hydrogenolysis for benzyl or treatment with BBr₃ for methyl ethers) to reveal the free phenol (B47542).
Elaboration of the Bromooxazole Moiety
The introduction of a bromine atom at a specific position on the oxazole ring is a key step that imparts significant synthetic utility to the molecule, enabling it to participate in a wide range of cross-coupling reactions.
Regioselective Routes to Bromooxazole Synthesis
Achieving regiocontrol in the synthesis of bromooxazoles is paramount for constructing specific isomers. A highly effective method involves the direct, regiocontrolled lithiation of an oxazole ring followed by quenching with an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or 1,2-dibromoethane. chemistryviews.org The position of lithiation (and thus bromination) is directed by the substituents already present on the oxazole ring and the choice of lithium base and reaction conditions. This approach allows for the selective synthesis of 2-, 4-, or 5-bromooxazoles on a multigram scale, providing versatile building blocks for further elaboration. chemistryviews.orgnih.gov
Functionalization of Oxazole Rings for Halogen Introduction
Alternatively, a pre-formed oxazole ring can be functionalized by introducing a halogen atom. Direct C-H activation via lithiation, as mentioned above, is a primary method for this transformation. chemistryviews.org Another common strategy is electrophilic aromatic substitution. For oxazole rings bearing electron-donating groups, reagents like N-Bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF) can be used to install a bromine atom. nih.gov The regioselectivity of this electrophilic bromination is governed by the electronic properties of the substituents on the oxazole ring. For instance, the bromination of 5-substituted oxazoles can be directed to the C-4 position by careful choice of solvent; the use of dimethylformamide (DMF) has been shown to significantly improve the C-4/C-2 bromination ratio. oup.com
Phenol Ring Functionalization and Coupling Strategies
The final stages of the synthesis involve the modification of the phenolic precursor and the crucial step of linking the two aromatic systems together.
Selective Bromination of Phenolic Precursors
For the synthesis of analogues where the phenol ring itself is brominated, regioselective bromination is a key challenge due to the highly activating nature of the hydroxyl group, which can lead to over-bromination. nih.gov Various methods have been developed to achieve selective monobromination.
One approach utilizes KBr in conjunction with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating system. This method shows excellent regioselectivity, favoring bromination at the para-position. If the para-position is already occupied, the reaction proceeds to selectively brominate the ortho-position. nih.gov Another mild and highly selective method for para-bromination involves the use of trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides, such as (4‐ClC₆H₄)₂SO. chemistryviews.org The high selectivity is thought to arise from an O–H···S hydrogen bond interaction between the phenol and a thioether byproduct, sterically favoring the bromination of the para-position. chemistryviews.org For selective ortho-bromination of para-substituted phenols, N-Bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol (B129727) has proven effective. nih.gov
| Target Position | Reagent System | Key Features | Reference |
|---|---|---|---|
| para-Bromination | TMSBr / (4‐ClC6H4)2SO | Mild conditions, high para-selectivity (up to 99:1), recyclable byproduct. | chemistryviews.org |
| para-Bromination (or ortho- if para is blocked) | KBr / ZnAl–BrO3−–LDHs | Excellent regioselectivity, inexpensive reagents, mild conditions. | nih.gov |
| ortho-Bromination (on para-substituted phenols) | NBS / p-TsOH (cat.) in Methanol | High yields (>86%), short reaction times (15-20 min), good selectivity for mono-ortho product. | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Heteroaryl Linkages
The construction of the C-C bond linking the phenol and bromooxazole rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. cdnsciencepub.com These reactions have become a cornerstone of modern organic synthesis due to their reliability and functional group tolerance.
The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. chemistryviews.orgcdnsciencepub.com In a typical synthetic route to 4-(2-Bromooxazol-5-yl)phenol, a 2-bromo-5-halooxazole (e.g., 2,5-dibromooxazole) can be coupled with an arylboronic acid, such as 4-methoxyphenylboronic acid or its corresponding pinacol (B44631) ester. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). The reaction selectively couples at the more reactive C-5 position of the dibromooxazole, leaving the C-2 bromine intact for potential further functionalization. The final step would be the deprotection of the phenol group. This strategy highlights the utility of bromooxazoles as versatile building blocks in convergent synthetic designs. chemistryviews.orgoup.com
| Aryl Component | Heteroaryl Component | Catalyst/Base System | Product Type | Reference |
|---|---|---|---|---|
| Arylboronic Acid | 4-Bromooxazole | Palladium(0) / Base | 4-Aryl-oxazole | oup.com |
| (4-Methoxyphenyl)boronic acid | 2,5-Dibromooxazole | Pd(PPh3)4 / Na2CO3 | 5-(4-Methoxyphenyl)-2-bromooxazole | chemistryviews.orgcdnsciencepub.com |
Alternative Methods for C-C Bond Formation to the Phenolic Unit
The creation of the carbon-carbon bond between the oxazole heterocycle and the phenolic ring is a critical step in the synthesis of this compound and its analogues. While classical condensation methods for oxazole synthesis exist, they often require harsh conditions and are less amenable to late-stage diversification. acs.org A more modern and flexible approach involves the use of palladium-catalyzed cross-coupling reactions to form this crucial bond. acs.org These methods allow for the oxazole and phenolic moieties to be prepared separately and then joined, offering greater control and broader substrate scope.
Prominent among these techniques are the Suzuki-Miyaura and Stille cross-coupling reactions, which are widely used for constructing C-C bonds between sp²-hybridized carbon atoms, typical of aromatic and heteroaromatic rings. nih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. acs.orgnih.govmanchester.ac.uk In the context of synthesizing aryl-oxazole structures, one could couple an oxazole-containing boronic acid with a halogenated phenol derivative, or conversely, a phenolic boronic acid with a halogenated oxazole. researchgate.net The reaction is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org
Key to the success of the Suzuki coupling is the careful selection of the catalyst, base, and solvent system. For instance, studies on the arylation of oxazole rings have shown that a combination of a palladium catalyst like PdCl₂(PPh₃)₂ with a base such as aqueous sodium carbonate can lead to high yields. acs.orgnih.gov Microwave-assisted protocols have also been developed to accelerate the reaction, often leading to excellent yields in minutes. acs.orgnih.gov
Below is a data table summarizing the optimization of Suzuki coupling conditions for the arylation of an oxazole triflate, demonstrating how systematic variation of parameters can dramatically improve product yield.
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 16 h | Low | acs.org |
| Pd(OAc)₂ / PCy₃ | KF | Toluene | 100 | 16 h | Low | acs.org |
| PdCl₂(PPh₃)₂ | Na₂CO₃ (aq) | Dioxane | 150 (Microwave) | 20 min | 94 | acs.org |
Stille Coupling: The Stille reaction provides another powerful route for C-C bond formation, involving the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orgyoutube.com For the synthesis of this compound analogues, a stannylated oxazole could be reacted with a halogenated phenol, or vice versa. nih.govresearchgate.net
Studies have demonstrated the utility of Stille reactions for the site-selective elaboration of oxazole rings at both the C-4 and C-5 positions. nih.govresearchgate.net For example, 5-iodo or 4-bromo oxazole derivatives have been shown to couple effectively with various aryl stannanes. nih.gov The primary drawback of this method is the toxicity associated with organotin compounds and their byproducts. organic-chemistry.orgyoutube.com
Multi-Step Synthesis and Optimization of Reaction Conditions
Optimization of Reaction Conditions: For any multi-step synthesis, optimizing the conditions of each individual step is paramount to maximizing yield and minimizing the formation of impurities. researchgate.net Key parameters that are typically varied include the choice of solvent, base, catalyst, reaction temperature, and reaction time. nih.gov
A clear example of this process can be seen in modern protocols for oxazole synthesis directly from carboxylic acids. nih.gov Researchers systematically evaluated different bases, solvents, and temperatures to find the most efficient conditions.
The table below illustrates the optimization process for the synthesis of an oxazole from a carboxylic acid and tosylmethyl isocyanide, showing how changing the base and temperature significantly impacts the reaction's success. nih.gov
| Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Et₃N | DCM | Room Temp | 60 min | ND (Not Detected) | nih.gov |
| DIPEA | DCM | Room Temp | 60 min | ND (Not Detected) | nih.gov |
| DBU | DCM | Room Temp | 60 min | 15 | nih.gov |
| DMAP | DCM | Room Temp | 60 min | 70 | nih.gov |
| DMAP | DCM | 40 | 30 min | 96 | nih.gov |
| DMAP | DMSO | 40 | 30 min | 85 | nih.gov |
| DMAP | THF | 40 | 30 min | 72 | nih.gov |
This systematic approach reveals that 4-dimethylaminopyridine (B28879) (DMAP) is a superior base for this transformation, and a moderate increase in temperature to 40°C in dichloromethane (B109758) (DCM) leads to an excellent yield in a short time frame. nih.gov Applying such rigorous optimization to each stage of a multi-step synthesis—from the initial formation of the oxazole core to the final cross-coupling with the phenolic unit—is essential for developing an efficient and scalable route to this compound. nih.gov
Chemical Reactivity and Mechanistic Pathways of 4 2 Bromooxazol 5 Yl Phenol Derivatives
Reactivity Profiles of the Bromo-Substituent
The bromine atom attached to the C2 position of the oxazole (B20620) ring is the most labile site for many chemical transformations, primarily due to the electron-deficient nature of this position. This inherent reactivity makes it a versatile handle for introducing molecular complexity.
The C-Br bond at the C2 position of the oxazole is susceptible to halogen-metal exchange reactions, a fundamental transformation in organometallic chemistry. wikipedia.org This process typically involves treating the bromo-oxazole with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), under cryogenic conditions. The reaction proceeds via a kinetically controlled process where the lithium reagent preferentially abstracts the bromine atom over deprotonating other sites, generating a highly reactive 2-lithiooxazole intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to install a range of functional groups.
The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making bromo-oxazoles efficient substrates for such transformations. wikipedia.org The presence of the phenolic hydroxyl group requires consideration, as the strong base can also deprotonate it. This can be addressed by using excess base or by protecting the hydroxyl group prior to the exchange reaction. nih.gov A combination of i-PrMgCl and n-BuLi has been shown to be effective for performing halogen-metal exchange on substrates bearing acidic protons under non-cryogenic conditions. nih.gov
Table 1: General Conditions for Halogen-Metal Exchange
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| n-Butyllithium | Tetrahydrofuran (B95107) (THF) | -78 °C | Formation of 2-lithiooxazole |
The 2-bromooxazole (B165757) moiety is an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C2-Br bond is prone to oxidative addition to a low-valent transition metal catalyst, typically a Pd(0) complex, which is the key initiating step in many catalytic cycles. nih.govchempedia.info
Suzuki-Miyaura Coupling: This reaction couples the 2-bromooxazole with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. wikipedia.org This methodology is widely used to synthesize 2-aryl or 2-vinyl oxazoles. researchgate.netnih.gov The general mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 2-bromooxazole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A base is required to regenerate the active Pd(0) catalyst in the final step of the cycle. wikipedia.org This reaction provides a direct method for the vinylation of the oxazole C2 position. The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org
Sonogashira Coupling: This powerful reaction forms a C-C bond between the 2-bromooxazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) complexes and requires a base, often an amine, which also serves as the solvent. organic-chemistry.orgyoutube.com The Sonogashira coupling is the premier method for synthesizing 2-alkynyl oxazoles, which are versatile intermediates for further transformations. wikipedia.org
Table 2: Overview of Transition Metal-Mediated Reactions for 2-Bromooxazoles
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 2-Aryloxazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 2-Vinyloxazole |
Transformations of the Oxazole Heterocycle
The oxazole ring itself possesses a unique electronic structure that governs its stability and reactivity towards both electrophiles and nucleophiles.
Oxazole is an aromatic heterocycle, containing a sextet of π-electrons that are delocalized across the five-membered ring. taylorandfrancis.comresearchgate.net However, its aromaticity is considered to be less pronounced than that of its sulfur-containing analog, thiazole, or the all-nitrogen imidazole. wikipedia.org This reduced aromaticity is attributed to the high electronegativity of the oxygen atom, which leads to a less effective delocalization of its lone pair electrons into the π-system. taylorandfrancis.com Despite this, oxazoles are generally thermally stable compounds. taylorandfrancis.comsemanticscholar.org Theoretical studies suggest that the relative instability of some oxazole systems compared to thiazoles might be linked to a subtle diradical character, although this is generally small. mdpi.com The ring is more resistant to acids than furans but can be susceptible to ring-opening under harsh acidic or basic conditions. semanticscholar.orgfirsthope.co.in
The reactivity of the oxazole ring towards substitution is highly regioselective, dictated by the electronic distribution within the heterocycle. semanticscholar.org
Electrophilic Substitution : The oxazole ring is electron-deficient and thus generally deactivated towards electrophilic aromatic substitution. firsthope.co.in When such reactions do occur, they proceed preferentially at the C5 position, which is the most electron-rich carbon atom. chempedia.infofirsthope.co.in The presence of an electron-donating group on the ring can facilitate this type of reaction. semanticscholar.org
Nucleophilic Substitution : The C2 position is the most electron-deficient carbon and is therefore highly susceptible to nucleophilic attack, especially when substituted with a good leaving group like bromine. semanticscholar.orgfirsthope.co.in The bromine atom in 4-(2-bromooxazol-5-yl)phenol makes the C2 position a prime site for nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles. The electronegative nitrogen atom helps to stabilize the anionic intermediate (Meisenheimer complex) formed during the attack.
Deprotonation/Lithiation : The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4. taylorandfrancis.comsemanticscholar.org In an unsubstituted oxazole, the C2 proton is the most acidic and can be selectively removed by a strong base like n-butyllithium to form a 2-lithiooxazole. wikipedia.orgfirsthope.co.in This lithiated species can then react with electrophiles, providing an alternative route to functionalize the C2 position. firsthope.co.in
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) imparts reactivity characteristic of phenols. For practical purposes, direct nucleophilic substitution or elimination of the hydroxyl group itself does not occur, as the hydroxyl group is a very poor leaving group. libretexts.org However, the group can be readily transformed through other pathways.
The hydrogen atom of the hydroxyl group is acidic and can be easily removed by a base (e.g., hydroxides, carbonates, hydrides) to form a nucleophilic phenoxide anion. This phenoxide is a key intermediate in several important reactions:
Williamson Ether Synthesis : The phenoxide can act as a nucleophile, attacking an alkyl halide or other electrophile to form an ether. This is a common method for converting the phenolic -OH into an alkoxy group (-OR).
Esterification : The phenolic hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form phenyl esters. This reaction is often catalyzed by an acid or a base.
The presence of the hydroxyl group also strongly influences the reactivity of the attached benzene (B151609) ring, being a powerful activating, ortho, para-director for electrophilic aromatic substitution. However, the focus here is on the reactivity of the group itself. The interplay between the acidic proton of the phenol (B47542) and the basic nitrogen of the oxazole may lead to intramolecular hydrogen bonding, which can modulate the reactivity of both the hydroxyl group and the heterocycle. Furthermore, in reactions involving strong bases, the deprotonation of the phenol is often the first event to occur. nih.gov
Table 3: Common Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Etherification | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Phenyl Ether |
| Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Phenyl Ester |
Electronic Effects on Aromatic Reactivity
The hydroxyl (-OH) group on the phenol ring is a potent activating group in electrophilic aromatic substitution reactions. blogspot.comquora.com This is due to the donation of a lone pair of electrons from the oxygen's p-orbital into the benzene ring's π-system. blogspot.com This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. blogspot.comquora.com Consequently, electrophilic substitution on this compound is expected to be more facile than on unsubstituted benzene. quora.com
The substituent on the phenol ring significantly influences the electron density of the aromatic ring through inductive and resonance effects, thereby affecting its reactivity. libretexts.org Electron-donating groups enhance the electron density, activating the ring for electrophilic substitution, while electron-withdrawing groups decrease the electron density, deactivating it. libretexts.org The hydroxyl group of phenol acts as an activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org
Hydrogen Bonding Interactions and Acidic Properties
Phenols are weakly acidic, with pKa values typically ranging from 10 to 12. iitk.ac.in The acidity of the hydroxyl proton is a key feature of this compound. The presence of the electronegative oxygen atom polarizes the O-H bond, facilitating the donation of a proton to a base. libretexts.org The resulting phenoxide ion is stabilized by the delocalization of the negative charge into the aromatic ring through resonance. libretexts.org This resonance stabilization is a primary reason why phenols are significantly more acidic than alcohols. libretexts.orgquora.com
The acidity of substituted phenols is influenced by the electronic nature of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups, such as the 2-bromooxazol-5-yl group, are expected to increase the acidity of the phenol by further stabilizing the phenoxide conjugate base through inductive and/or resonance effects. libretexts.org
Hydrogen bonding plays a crucial role in the physical and chemical properties of phenols. iitk.ac.indocbrown.info The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to intermolecular associations that influence properties like boiling point and solubility. iitk.ac.in In the context of reactivity, hydrogen bonding can affect the availability of the hydroxyl proton and the electron density of the aromatic ring. For instance, intramolecular hydrogen bonding can occur in ortho-substituted phenols, which can influence their acidity and reactivity compared to their meta and para isomers. docbrown.info
Derivatization for Synthetic Applications
The phenolic hydroxyl group and the aromatic ring of this compound provide multiple sites for derivatization, enabling its use in a variety of synthetic applications. nih.gov Classical derivatization strategies for phenols include modification of the hydroxyl group or introduction of substituents onto the phenolic ring. nih.gov
One common derivatization is the conversion of the phenol to an ether or ester. For example, 3-methoxyphenol (B1666288) can be used in nucleophilic aromatic substitution reactions, followed by demethylation to yield the corresponding phenol derivative. mdpi.com This strategy is useful for protecting the hydroxyl group or for introducing new functional groups.
The phenolic ring itself can be functionalized through electrophilic aromatic substitution reactions. As mentioned, the hydroxyl group directs incoming electrophiles to the ortho and para positions. blogspot.com However, due to the activating nature of the hydroxyl group, these reactions can sometimes lead to multiple substitutions. msu.edu For instance, the reaction of phenol with bromine water readily produces 2,4,6-tribromophenol. blogspot.com
More advanced and selective derivatization strategies have been developed to control the regioselectivity of these reactions. nih.gov These methods are crucial for the synthesis of complex molecules where precise control over the substitution pattern is required. An example of derivatization for analytical purposes involves the reaction of phenols with 2-sulfobenzoic anhydride (B1165640) (SBA) to improve their detection by mass spectrometry. nih.gov
Arene Hydrogenation Studies on Phenolic Scaffolds
Arene hydrogenation is a powerful transformation that converts flat, aromatic compounds into three-dimensional, saturated structures. acs.orguni-muenster.de This process is of significant interest in medicinal chemistry and materials science for accessing novel chemical space. uni-muenster.de The hydrogenation of phenols presents a particular challenge due to the stability of the aromatic ring and the potential for side reactions involving the hydroxyl group. nih.govrsc.org
Typically, the hydrogenation of multisubstituted arenes, including phenols, proceeds with cis-selectivity, meaning the hydrogen atoms are added to the same face of the aromatic ring. nih.gov However, recent studies have focused on developing methods for trans-selective arene hydrogenation, which provides access to the opposite diastereomer. acs.org For example, a comprehensive study on the trans-selective hydrogenation of phenol derivatives was reported, utilizing a heterogeneous palladium on alumina (B75360) catalyst. acs.org This method tolerated a variety of functional groups and provided access to trans-cyclohexanols. acs.org Interestingly, the diastereoselectivity could be switched to the cis-isomer by employing rhodium-based catalysts. acs.org
Furthermore, the chemoselective hydrogenation of phenols to cyclohexanones has been explored. acs.org This transformation is challenging because it requires the reduction of the aromatic ring without over-reduction of the resulting ketone. A protocol using a commercially available 5 wt % Pd/Al2O3 catalyst under 5 bar of hydrogen in 1,2-dichloroethane (B1671644) as a solvent has been established for this purpose. acs.org
The development of catalysts that can operate under milder conditions, such as lower hydrogen pressures, and that can achieve enantioselective hydrogenation of phenolic scaffolds is an ongoing area of research. uni-muenster.denih.gov
Arylation Reactions for Complex Structural Elaboration
Arylation reactions are fundamental tools for the construction of C-C bonds and are widely used to build complex molecular architectures. In the context of this compound, arylation can occur at either the phenolic ring or the oxazole ring, providing opportunities for diverse structural modifications.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for arylation. nih.gov For instance, the direct arylation of benzoxazoles with aryl bromides has been achieved at room temperature using a palladium catalyst. dntb.gov.ua Similarly, resin-bound imidazolylzinc chlorides have been cross-coupled with aryl iodides under palladium(0) catalysis. researchgate.net These methods could potentially be adapted for the arylation of the oxazole moiety in this compound.
The synthesis of phenols and their derivatives can also be achieved through transition-metal-catalyzed C-O bond formation. beilstein-journals.org For example, aryl halides can be hydroxylated using palladium or copper catalysts to produce phenols. beilstein-journals.org This type of reaction could be envisioned for introducing the phenolic hydroxyl group at a late stage in a synthetic sequence.
Furthermore, arylation can be used to construct biaryl structures, which are common motifs in pharmaceuticals and other functional materials. The Sonogashira coupling, a copper-catalyzed reaction between aryl boronic acids and phenols, is one such method. mdpi.com Another approach is the Ullmann reaction, which can be used to form diaryl ethers. mdpi.com These reactions could be employed to couple this compound with other aromatic or heteroaromatic systems, leading to the synthesis of complex, polycyclic structures.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these arylation reactions. nih.gov The electronic properties of the coupling partners also play a significant role. For example, the direct (het)arylation of strongly electron-withdrawing benzo[1,2-d:4,5-d′]bis( acs.orgnih.govrsc.orgthiadiazole) has been studied, demonstrating the feasibility of arylating electron-deficient systems. nih.gov
Theoretical and Computational Investigations of 4 2 Bromooxazol 5 Yl Phenol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. These methods can reveal details about bonding, charge distribution, and molecular orbitals.
Density Functional Theory (DFT) Applications to Bromooxazolylphenols and Analogues
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. In the study of bromooxazolylphenols and their analogues, DFT would be employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, methods like B3LYP combined with a suitable basis set such as 6-311++G(d,p) are commonly used to predict these properties with good agreement with experimental data where available. Such calculations would provide the foundational data for further analysis, including Frontier Molecular Orbital and Natural Bond Orbital analyses.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For 4-(2-Bromooxazol-5-yl)phenol, FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 5.25 |
Natural Bond Orbital (NBO) Analysis of Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), such as antibonding orbitals (BD*).
The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater electron delocalization, which can be crucial for understanding phenomena like hyperconjugation and resonance. For this compound, NBO analysis would reveal the nature of the C-Br bond, the delocalization between the phenol (B47542) and oxazole (B20620) rings, and the role of intramolecular hydrogen bonding.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like this compound, with a rotatable bond between the phenyl and oxazole rings, multiple conformers may exist. Computational methods can map the potential energy surface by systematically rotating this bond to identify the most stable (lowest energy) conformation.
Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular behavior. By simulating the motions of atoms over time, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and interacts with its environment, such as solvent molecules. This approach offers insights into the dynamic equilibrium between different conformers and can be particularly useful for understanding how the molecule might adapt its shape upon binding to a biological target.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. Theoretical calculations can simulate spectra such as:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the vibrational modes observed in an experimental spectrum to specific molecular motions.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-visible range. This allows for the interpretation of the observed absorption bands and provides insight into the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C), which is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
For this compound, these predictive calculations would be essential for confirming its synthesis and for providing a detailed understanding of its spectroscopic signatures.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry can be used to explore the potential reaction pathways of a molecule, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers (activation energies).
For this compound, computational studies could elucidate the mechanisms of reactions in which it participates. For example, the reactivity of the C-Br bond in cross-coupling reactions or the susceptibility of the phenol ring to electrophilic substitution could be investigated. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined, guiding the design of new synthetic routes or the prediction of metabolic transformations.
Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar
Mechanistic Insights into Biological Interactions of Phenolic and Oxazole (B20620) Compounds
The biological effects of compounds featuring phenolic and oxazole rings are often multifaceted, stemming from their ability to interact with a wide range of biological targets. These interactions can lead to the modulation of enzyme activity, interference with essential cellular components, and the activation of specific cellular signaling pathways.
Phenolic and oxazole derivatives have been identified as inhibitors of various enzymes, a key mechanism through which they exert their biological effects. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen, is a structural component in numerous pharmaceuticals and has been implicated in the inhibition of enzymes such as cyclooxygenase (COX) and phosphodiesterase type 4 (PDE4). For instance, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which contains an oxazole core, functions by inhibiting cyclooxygenase enzymes. rsc.org
Compounds combining a phenyl ring with an oxazole core have shown potential as potent enzyme inhibitors. Research into 2-phenyl-oxazole-4-carboxamide derivatives and 5-phenyl-2-furan/4-phenyl-2-oxazole derivatives has demonstrated their ability to inhibit enzymes like phosphodiesterase type 4 (PDE4) and acetylcholinesterase (AChE). nih.govnih.gov The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor binds to the enzyme and affects its interaction with the substrate. rsc.org The phenolic hydroxyl group can participate in hydrogen bonding with amino acid residues in the active site of an enzyme, contributing to the binding affinity and inhibitory potential.
Beyond enzyme inhibition, phenolic and oxazole compounds can interact with other critical cellular macromolecules. The planar structure of the oxazole ring, often combined with aromatic systems, allows for intercalation into DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects. benthamdirect.com Some oxazole derivatives have been shown to induce DNA damage, which can trigger cell death pathways. researchgate.net
The phenolic moiety also plays a significant role in these interactions. Phenolic compounds are known to interact with cellular membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and receptors. Additionally, phenols can interact with various receptors, including G-protein coupled receptors and ion channels, thereby modulating cellular signaling pathways.
The table below summarizes the interactions of representative phenolic and oxazole compounds with various cellular components.
| Compound Class | Cellular Component/Macromolecule | Type of Interaction | Potential Biological Outcome |
| Oxazole Derivatives | DNA Topoisomerases | Inhibition | Anticancer activity benthamdirect.combenthamscience.com |
| DNA | Intercalation, Damage Induction | Cytotoxicity, Apoptosis benthamdirect.comresearchgate.net | |
| Tubulin | Inhibition of polymerization | Cell cycle arrest, Apoptosis benthamdirect.combenthamscience.com | |
| Phenolic Compounds | Cellular Membranes | Alteration of fluidity/permeability | Disruption of membrane protein function |
| Receptors (e.g., GPCRs) | Binding and modulation | Alteration of cell signaling | |
| DNA | Intercalation | Antimutagenic/Pro-mutagenic effects |
This table is generated based on data from analogous compounds and represents potential interactions.
A significant outcome of the interaction of phenolic and oxazole compounds with cancer cells is the induction of programmed cell death, or apoptosis. nih.gov This is a highly regulated process essential for removing damaged or unwanted cells. Oxazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. benthamdirect.combenthamscience.comresearchgate.net
The intrinsic pathway is often initiated by cellular stress, such as DNA damage induced by the compound. This leads to the activation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, ultimately activating caspases, the executioner enzymes of apoptosis. frontiersin.org Several studies have demonstrated that isoxazole and benzothiazole derivatives can induce apoptosis in cancer cells by increasing the levels of caspases 3 and 9 and altering the Bax/Bcl-2 ratio. researchgate.netfrontiersin.org
The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a different cascade of caspases. Some oxazole-containing compounds have been found to induce apoptosis through this pathway as well. benthamdirect.combenthamscience.com The ability of these compounds to activate multiple apoptotic pathways makes them promising candidates for anticancer drug development. researchgate.net
Structure-Activity Relationship (SAR) Studies of 4-(2-Bromooxazol-5-yl)phenol Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies would focus on the roles of the phenolic ring substituents, the bromo-substituent, and the oxazole core.
The nature and position of substituents on the phenolic ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its biological activity. Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can increase the electron density of the ring, which can enhance antioxidant properties and influence interactions with biological targets. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the ring's electron density.
SAR studies on various phenyl-oxazole derivatives have shown that the presence and position of substituents on the phenyl ring are crucial for their activity. For instance, in a series of PDE4 inhibitors, the introduction of a methoxy group at the para-position of the phenyl ring enhanced inhibitory activity. nih.gov In other cases, the presence of an electron-withdrawing chloro group on the phenyl ring improved the antimicrobial activity of certain oxazole derivatives. researchgate.net
The steric properties, or the size and shape of the substituents, also play a critical role. Bulky substituents can hinder the molecule's ability to fit into the binding site of a target protein, reducing its activity. Conversely, a specific steric arrangement might be necessary for optimal interaction.
The following table illustrates the general effects of different substituents on the phenolic ring on the biological activity of related compounds.
| Substituent Type | Position | Effect on Biological Activity | Example from Analogous Compounds |
| Electron-Donating (e.g., -OCH3) | Para | Increased enzyme inhibitory activity | Enhanced PDE4 inhibition in phenyl-oxazole derivatives nih.gov |
| Electron-Withdrawing (e.g., -Cl) | Para | Improved antimicrobial activity | Increased activity against specific bacterial and fungal strains researchgate.net |
| Hydroxyl (-OH) | Ortho | Enhanced inhibitory action | Improved activity in certain antimicrobial oxazoles researchgate.net |
This table is illustrative and based on findings from various classes of phenolic and oxazole compounds.
The presence of a bromine atom on the oxazole ring is a key feature of this compound. Halogen substituents, including bromine, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Bromine is known to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes. semanticscholar.org The introduction of bromine has been shown to enhance the antifungal activity of indole derivatives. mdpi.com
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of the molecule to its biological target. This can lead to increased potency and selectivity. SAR studies on benzisoxazole-triazole derivatives revealed that electron-withdrawing substituents like bromine significantly enhanced α-glucosidase inhibition. researchgate.net The stereochemistry and position of the bromine atom can also be critical drivers of potency. nih.gov
The oxazole core itself is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. d-nb.inforesearchgate.netnih.gov Its rigid, planar structure and the presence of heteroatoms (oxygen and nitrogen) allow for a variety of interactions, including hydrogen bonding and π-π stacking. The oxazole ring is a key component of many biologically active natural products and synthetic drugs. derpharmachemica.com Its stability and synthetic accessibility make it an attractive scaffold for the development of new therapeutic agents with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. d-nb.inforesearchgate.netnih.gov
Stereochemical Considerations in Biological Potency
The principles of stereochemistry are fundamental in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. While the parent compound, this compound, is achiral, the introduction of chiral centers in its derivatives can lead to stereoisomers (enantiomers and diastereomers) with markedly different pharmacological profiles. The differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another.
The spatial orientation of functional groups is critical for establishing effective binding interactions with a biological target. For a molecule to elicit a biological response, it must fit into a specific binding site, often described by the lock-and-key model or the induced-fit model. A slight change in the 3D structure, as seen between enantiomers, can lead to a significant loss of binding affinity for one isomer, rendering it less active or even inactive. In some cases, one enantiomer may produce the desired therapeutic effect while the other is responsible for undesirable side effects.
In the context of derivatives of this compound, the introduction of a stereocenter, for instance, by alkylation or acylation of the phenolic hydroxyl group with a chiral moiety, would necessitate the separation and individual biological evaluation of the resulting enantiomers. The synthesis of enantiomerically pure compounds is a critical step in drug development to ensure a well-defined therapeutic action and safety profile. The synthesis of enantiomerically pure target compounds often starts by using chiral synthons. nih.gov
While specific studies on the stereoisomers of this compound derivatives are not extensively documented in publicly available literature, the general principles of stereoselectivity in drug action are universally applicable. Any future drug discovery efforts based on this scaffold would need to rigorously investigate the stereochemical aspects of its bioactive derivatives to optimize potency and minimize potential off-target effects.
Rational Design of Bioactive Molecules Based on the this compound Scaffold
The this compound scaffold presents a versatile platform for the rational design of novel bioactive molecules. Its constituent parts—the phenol (B47542), the oxazole, and the bromine atom—offer multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
Ligand Design Principles for Specific Targets
The design of ligands for specific biological targets is a cornerstone of modern drug discovery. This process involves the iterative optimization of a lead compound's structure to enhance its affinity, selectivity, and efficacy for a particular target, such as an enzyme or a receptor. For the this compound scaffold, several ligand design principles can be applied:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a target protein is known, SBDD can be employed to design ligands that fit precisely into the binding site. The phenolic hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, while the oxazole ring can participate in various non-covalent interactions. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.
Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model can be constructed based on the structures of known active compounds. This model defines the essential spatial arrangement of functional groups required for biological activity. The this compound scaffold can be decorated with additional functional groups to match the pharmacophoric features of a desired target.
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For instance, the bromine atom could be replaced with other halogens or a trifluoromethyl group to modulate its electronic and lipophilic properties. Similarly, the oxazole ring could be replaced with other five-membered heterocycles to explore different interaction patterns.
The application of these principles allows for the systematic exploration of the chemical space around the this compound core to develop potent and selective modulators of various biological targets.
Fragment-Based and Scaffold-Hopping Approaches
Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the identification of novel lead compounds.
Fragment-Based Drug Discovery (FBDD): FBDD begins with the screening of a library of small, low-molecular-weight compounds (fragments) to identify those that bind to the target of interest. The this compound molecule itself could be considered a fragment. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead molecule. The phenolic and oxazole moieties of the scaffold provide anchor points for fragment elaboration, allowing for the systematic optimization of binding interactions.
Scaffold Hopping: This approach involves the replacement of the core molecular framework (scaffold) of a known active compound with a structurally different scaffold while retaining the original's biological activity. The this compound scaffold could serve as a novel replacement for existing scaffolds in known drug classes. The goal of scaffold hopping is to identify new chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. The unique combination of the brominated oxazole and phenol rings in this scaffold makes it an attractive candidate for such exploratory studies.
These advanced drug design strategies, when applied to the this compound scaffold, have the potential to unlock new therapeutic opportunities across a range of diseases.
Applications in Advanced Materials Science and Supramolecular Chemistry
Fabrication of Functional Materials Incorporating 4-(2-Bromooxazol-5-yl)phenol Units
The integration of this compound into larger material systems is an area of nascent exploration. The following subsections delve into the potential photophysical and electronic properties that such materials might exhibit and the strategies for their incorporation into polymeric and composite systems.
Currently, there is a significant gap in the scientific literature detailing the specific photophysical and electronic properties of this compound. However, based on the general characteristics of related oxazole-containing compounds, certain properties can be anticipated. Oxazole (B20620) derivatives are often fluorescent and can exhibit interesting charge-transport properties. The presence of the bromo and phenol (B47542) substituents would be expected to modulate these properties. Further experimental and computational studies are necessary to fully elucidate the absorption, emission, and electronic behavior of this specific molecule.
The bifunctional nature of this compound makes it an attractive monomer or additive for the creation of advanced polymers and composites. The phenolic hydroxyl group can be utilized for polyester (B1180765) or polyether synthesis, while the bromo-substituent on the oxazole ring can serve as a site for post-polymerization modification or as a handle for cross-coupling reactions to create conjugated polymers. The incorporation of this moiety could potentially enhance the thermal stability, flame retardancy (due to the bromine atom), and photoluminescent properties of the resulting materials.
Supramolecular Architectures and Non-Covalent Interactions
The field of supramolecular chemistry relies on the predictable and directional nature of non-covalent interactions to construct complex, functional architectures from molecular components. This compound possesses multiple sites for engaging in such interactions.
The phenol group is a classic hydrogen bond donor and acceptor, suggesting that this compound could readily participate in self-assembly processes. In suitable solvents, it is conceivable that this molecule could form various hydrogen-bonded networks, from simple dimers to more complex one-dimensional chains or two-dimensional sheets. The specific geometry of these assemblies would be influenced by the steric and electronic effects of the bromo-oxazole fragment.
Beyond hydrogen bonding, the aromatic nature of both the phenol and oxazole rings allows for π-π stacking interactions, which can contribute to the stability of supramolecular assemblies. Furthermore, the bromine atom introduces the possibility of halogen bonding. This is a highly directional interaction where the electrophilic region on the bromine atom can interact with a Lewis base. The interplay between hydrogen bonding, π-π stacking, and halogen bonding could lead to the formation of highly ordered and complex supramolecular structures.
The phenolic oxygen and the nitrogen atom of the oxazole ring present potential coordination sites for metal ions. This suggests that this compound could act as a ligand in the construction of coordination complexes and metal-organic frameworks (MOFs). The properties of such materials, including their porosity, catalytic activity, and luminescence, would be dictated by the choice of metal ion and the coordination geometry. The bromo-substituent could also be leveraged for post-synthetic modification of the resulting MOFs.
Catalytic Applications and Contributions to Methodological Development
4-(2-Bromooxazol-5-yl)phenol as a Ligand or Precursor in Catalysis
No information is available in the scientific literature regarding the use of this compound as a ligand or precursor in metal-catalyzed organic transformations.
There is no documented use of this compound in organocatalytic systems.
Role in Development of New Reaction Methodologies
No published studies indicate that this compound has played a role in the development of new reaction methodologies.
Process Intensification and Green Chemistry Aspects
There is no information available concerning the application of this compound in process intensification or its relevance to green chemistry principles.
Advanced Analytical Characterization of 4 2 Bromooxazol 5 Yl Phenol and Its Derivatives
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are fundamental to the characterization of novel chemical entities. High-resolution methods offer precise data regarding the compound's atomic composition, connectivity, and chemical environment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 4-(2-Bromooxazol-5-yl)phenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The four protons on the phenol (B47542) ring are expected to form an AA'BB' spin system, characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing as two sets of doublets. A distinct singlet is anticipated for the lone proton on the oxazole (B20620) ring.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. For instance, the carbon atom bonded to the hydroxyl group (C-OH) is expected to be significantly downfield, as are the carbons of the oxazole ring. Data from analogous brominated phenols can be used to predict the chemical shifts of the phenyl ring carbons. beilstein-journals.org
2D-NMR: To unambiguously assign the ¹H and ¹³C signals, various 2D-NMR experiments are employed.
COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, which is crucial for confirming the connectivity of protons within the phenol ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in connecting the phenolic ring to the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which helps in confirming the three-dimensional structure and identifying potential intramolecular interactions, such as hydrogen bonding between the phenolic proton and the oxazole nitrogen. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Phenolic -OH | 5.0 - 9.0 (broad s) | - | Chemical shift is highly dependent on solvent and concentration. |
| Phenyl H-2, H-6 | ~7.4 (d) | ~128 | Protons ortho to the oxazole group. |
| Phenyl H-3, H-5 | ~6.9 (d) | ~116 | Protons ortho to the hydroxyl group. chemicalbook.com |
| Oxazole H-4 | ~7.2 (s) | ~125 | Lone proton on the oxazole ring. |
| Phenyl C-1 (-OH) | - | ~155 | Carbon bearing the hydroxyl group. |
| Phenyl C-2, C-6 | - | ~128 | Carbons ortho to the oxazole group. |
| Phenyl C-3, C-5 | - | ~116 | Carbons ortho to the hydroxyl group. beilstein-journals.org |
| Phenyl C-4 (-Oxazole) | - | ~122 | Carbon attached to the oxazole ring. |
| Oxazole C-2 (-Br) | - | ~140 | Carbon bearing the bromine atom. |
| Oxazole C-4 | - | ~125 | Carbon bearing the H-4 proton. |
| Oxazole C-5 | - | ~150 | Carbon attached to the phenyl ring. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₆BrNO₂), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, should yield a measured mass that matches the theoretical value to within a few parts per million (ppm).
Furthermore, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br, separated by approximately 2 Da. nist.gov This distinctive pattern provides definitive evidence for the presence of a single bromine atom in the molecule. Analysis of fragmentation patterns can also offer structural information. purdue.edu
Table 2: HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Theoretical Exact Mass [M+H]⁺ | 241.96547 Da (for ⁷⁹Br isotope) |
| Theoretical Exact Mass [M+H]⁺ | 243.96342 Da (for ⁸¹Br isotope) |
| Expected Observation | A doublet peak cluster with ~1:1 intensity ratio separated by ~2 Da. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scielo.org.mx These two methods are complementary, as some vibrational modes may be more active in IR while others are more active in Raman. mdpi.com
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1450-1600 cm⁻¹ will contain absorptions from C=C and C=N stretching vibrations of the phenyl and oxazole rings. A strong band around 1200-1300 cm⁻¹ can be assigned to the C-O stretching of the phenol. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. nist.gov
Raman Spectroscopy: The Raman spectrum provides complementary data, often showing strong signals for symmetric vibrations and non-polar bonds. The symmetric "breathing" modes of the aromatic rings are typically strong in Raman spectra, providing a clear fingerprint for the substituted phenyl and oxazole systems.
Table 3: Key Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| O-H stretch | 3200-3600 (broad) | Weak | Phenol |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Phenyl, Oxazole |
| C=C / C=N ring stretch | 1450-1600 | 1450-1600 (strong) | Phenyl, Oxazole |
| C-O stretch | 1200-1300 | Moderate | Phenol |
| C-Br stretch | 500-700 | 500-700 | Bromo-substituent |
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR)
UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The conjugated system formed by the phenol and oxazole rings in this compound is expected to produce characteristic absorption bands in the UV region, typically between 250 and 400 nm. nist.gov These absorptions are primarily due to π→π* transitions. researchgate.net The position and intensity of the maximum absorption wavelength (λmax) can be influenced by solvent polarity. Additionally, changing the pH of the solution will affect the spectrum; in basic conditions, deprotonation of the phenol to form the phenolate (B1203915) anion will extend the conjugation, causing a bathochromic (red) shift to longer wavelengths. researchgate.net Emission spectroscopy (fluorescence) can also be used to study the excited state properties of the molecule and its derivatives.
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods are indispensable for separating the target compound from impurities and for determining its purity with high accuracy.
Advanced Liquid Chromatography (LC) Methods (e.g., HPLC, UPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound. These methods offer high resolution, speed, and sensitivity. mdpi.com
A typical analysis would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic or trifluoroacetic acid to ensure sharp peak shapes. mdpi.com Detection is commonly performed with a diode-array detector (DAD) or UV detector set at a wavelength corresponding to the compound's λmax. Purity is typically reported as the area percentage of the main peak.
For enhanced sensitivity and selectivity, especially in complex matrices or for trace-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are employed. dphen1.com This hyphenated technique combines the separation power of LC with the detection capabilities of mass spectrometry, allowing for the simultaneous confirmation of both the retention time and the mass-to-charge ratio of the analyte, providing a very high degree of confidence in its identification and quantification. nkust.edu.tw
Table 4: Typical HPLC/UPLC Method Parameters
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution Mode | Gradient elution |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | DAD/UV (e.g., at 270 nm) or Mass Spectrometry (ESI) |
| Injection Volume | 1 - 10 µL |
Gas Chromatography (GC) for Volatile Derivatives (GC/FID, GC/ECD, GC-MSD)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a polar compound such as this compound, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. nih.govepa.gov This process involves converting the acidic phenolic hydroxyl group into a less polar ether or ester. Common derivatization reagents for phenols include diazomethane (B1218177) to form a methyl ether, or α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) to form a pentafluorobenzyl ether. epa.gov The choice of detector is crucial and depends on the specific analytical requirements.
Gas Chromatography with Flame Ionization Detection (GC/FID)
The Flame Ionization Detector (FID) is a widely used, universal detector for organic compounds. researchgate.net Following derivatization, the volatile derivative of this compound can be readily separated on a capillary GC column and detected by FID. The FID response is proportional to the number of carbon atoms in the analyte, making it a robust tool for quantification. researchgate.net While GC-FID provides excellent sensitivity for many organic molecules, it is not specific to halogenated compounds. Therefore, its primary utility for this compound would be for quantitative analysis in matrices where interfering compounds are not a significant concern. A typical GC-FID method would involve a temperature-programmed separation on a non-polar or medium-polarity column.
Gas Chromatography with Electron Capture Detection (GC/ECD)
The Electron Capture Detector (ECD) is highly sensitive and selective for electronegative compounds, particularly those containing halogens like bromine. scioninstruments.commeasurlabs.comgcms.cz This makes GC-ECD an exceptionally well-suited technique for the analysis of this compound and its derivatives. The presence of the bromine atom on the oxazole ring makes the molecule highly responsive to the ECD. scioninstruments.comchromatographyonline.com The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. scioninstruments.com This high selectivity allows for the detection of trace amounts of the compound in complex samples, even in the presence of non-halogenated interfering substances. gcms.cz For optimal performance, derivatization of the phenol group is still recommended to improve chromatographic peak shape and resolution. The PFBBr derivatization is particularly advantageous as it adds more electronegative fluorine atoms, further enhancing the ECD response. epa.gov
Table 1: Illustrative GC-ECD Operating Conditions for a Derivatized Analog
| Parameter | Value |
|---|---|
| GC System | Agilent 6890N or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium, 1.5 mL/min |
| Makeup Gas | Nitrogen or Argon/Methane |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Splitless |
Gas Chromatography with Mass Spectrometry Detection (GC-MSD)
Gas Chromatography coupled with a Mass Spectrometry Detector (GC-MSD or GC-MS) combines the separation power of GC with the identification capabilities of MS. matec-conferences.orgmdpi.com This technique provides detailed structural information, enabling unambiguous identification of the analyte based on its mass spectrum. matec-conferences.org For this compound, after suitable derivatization, GC-MS analysis would yield a chromatogram showing the retention time of the derivative, and a mass spectrum for that peak. The mass spectrum would exhibit a characteristic isotopic pattern for bromine (approximately equal abundance of 79Br and 81Br isotopes), which is a key diagnostic feature for identifying brominated compounds. The fragmentation pattern would provide further structural confirmation. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantitative analysis by monitoring only specific ions characteristic of the target compound. nih.gov
Table 2: Predicted Mass Spectral Data for a Methylated Derivative
| m/z (relative abundance) | Ion Fragment |
|---|---|
| [M]+ and [M+2]+ | Molecular ion peak showing bromine isotopic pattern |
| [M-CH3]+ | Loss of the methyl group from the ether |
| [M-Br]+ | Loss of the bromine atom |
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. doi.orgredalyc.org For a compound like this compound, which is expected to be a solid at room temperature, single-crystal X-ray diffraction can provide definitive structural proof. sigmaaldrich.com This analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. redalyc.orgnih.gov
The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. doi.org For this compound, key structural features of interest would include the planarity of the oxazole and phenol rings, the C-Br bond length, and the nature of the intermolecular hydrogen bonding involving the phenolic hydroxyl group. nih.gov This information is crucial for understanding the compound's physical properties and its interactions in biological systems. The crystal structure of related bromophenol and oxazole derivatives have been successfully determined using this technique, providing a strong precedent for its application to the title compound. nih.govresearchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.6 |
| b (Å) | 13.0 |
| c (Å) | 14.8 |
| **β (°) ** | 103 |
| **Volume (ų) ** | 1050 |
| Z | 4 |
Emerging Analytical Approaches
While established techniques like GC and XRD provide robust characterization, emerging analytical approaches offer new possibilities for the analysis of this compound and its derivatives, often with enhanced speed, sensitivity, and reduced sample preparation. researchgate.net
For phenolic compounds, there is a growing trend towards the use of advanced liquid chromatography techniques. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, offers superior separation efficiency and mass accuracy compared to conventional HPLC or GC-MS. mdpi.com These methods could allow for the direct analysis of this compound without derivatization, providing both quantitative data and confident structural elucidation.
Another area of development is in miniaturized analytical systems, such as microfluidic devices or "lab-on-a-chip" technology. researchgate.net These systems integrate sample preparation, separation, and detection into a single small device, offering advantages in terms of sample volume, analysis speed, and portability.
Capillary Electrophoresis (CE) is another powerful separation technique that can be applied to phenolic compounds. nih.govnih.gov CE, particularly when coupled with mass spectrometry (CE-MS), can provide very high separation efficiencies for polar and charged molecules, offering a complementary approach to chromatography.
Finally, advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and computational chemistry, are increasingly used in conjunction with other analytical methods for unambiguous structure confirmation and to understand the physicochemical properties of complex molecules. mdpi.comirjweb.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
